molecular formula C39H34N2O4 B1393784 (S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate CAS No. 334918-39-7

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate

Cat. No.: B1393784
CAS No.: 334918-39-7
M. Wt: 594.7 g/mol
InChI Key: JTHTXXXGELTKKN-HKBQPEDESA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate is a complex organic compound that features a fluorene moiety, a trityl group, and a pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O4/c42-26-31(40-38(44)45-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-25-37(43)41-39(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,26,31,36H,24-25,27H2,(H,40,44)(H,41,43)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHTXXXGELTKKN-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate
Reactant of Route 2
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate
Reactant of Route 3
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate
Reactant of Route 4
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate
Reactant of Route 5
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate
Reactant of Route 6
(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate

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